(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
Overview
Description
“(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol” is a chemical compound with the IUPAC name [3-methoxy-4- (4-methyl-1H-imidazol-1-yl)phenyl]methanol . It has a molecular weight of 218.26 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O2/c1-9-6-14 (8-13-9)11-4-3-10 (7-15)5-12 (11)16-2/h3-6,8,15H,7H2,1-2H3 . This indicates the presence of a methoxy group, a methyl group, and an imidazole ring in the structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 218.26 . The compound is highly soluble in water and other polar solvents .Scientific Research Applications
Catalysis and Synthesis
- Methanol, a related compound, serves as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst, demonstrating the value of simple alcohols in organic synthesis (Sarki et al., 2021). This method highlights the synthetic utility of methanol in creating pharmaceutical agents via late-stage functionalization.
Photolysis and Photochemical Transformations
- Photolysis studies on phenyldisic acids, which share structural similarities to the target compound, show unique product formation from discrete tautomers. This suggests potential applications in designing photoresponsive materials or in photolysis-based synthetic routes (Prager & Smith, 1994).
Microbial Degradation and Environmental Applications
- Pseudomonas putida's ability to degrade aromatic acids related to the compound of interest, producing methanol, underscores its relevance in bioremediation and microbial transformations of environmental contaminants (Donnelly & Dagley, 1980).
Imidazole Derivatives Synthesis
- The synthesis of (1-Methyl-1H-imidazol-2-yl)methanol derivatives demonstrates the versatility of imidazole-based compounds in organic synthesis, acting as precursors to various functionalized materials and pharmaceuticals (Ohta et al., 1987).
Material Science and Luminescent Materials
- Imidazo[1,5-a]pyridine derivatives synthesized through condensation reactions show significant Stokes' shifts and quantum yields, indicating their potential as emitters in luminescent materials and in the development of low-cost optical devices (Volpi et al., 2017).
Methanol Utilization in Organic Synthesis
- Methanol's role as a common solvent and reagent in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds further highlights the broader implications of research on methanol and related compounds in sustainable chemistry and drug discovery (Natte et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-6,8,15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVRAIPKWEAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650732 | |
Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-63-7 | |
Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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